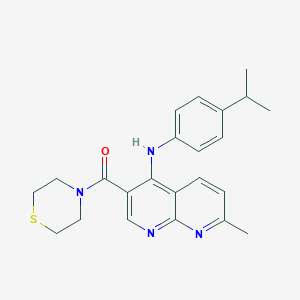

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

描述

属性

IUPAC Name |

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWZOAJHNUMIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCSCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Substitution with isopropylphenylamino group:

Introduction of the thiomorpholino methanone moiety: This final step involves the addition of the thiomorpholino methanone group, which can be achieved through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

化学反应分析

(4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and thiomorpholino groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Structure and Synthesis

The compound features a naphthyridine core, which is substituted with an isopropylphenylamino group and a thiomorpholino methanone moiety. The general structure can be represented as follows:

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cell lines, including breast and lung cancers. It induces apoptosis and inhibits tumor cell proliferation by modulating apoptotic pathways .

- Anti-inflammatory Effects : Preliminary research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biological Research

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, where it acts as a ligand in receptor binding assays. This application is crucial for understanding molecular interactions and drug design .

- Signal Transduction Pathways : It may influence various signaling pathways, including the ERK pathway, which plays a critical role in cell proliferation and survival.

Chemical Industry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules .

- Specialty Chemicals Production : Its unique structure offers potential applications in the production of specialty chemicals used in various industrial processes.

Case Study 1: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound promotes apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of this compound showed that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its utility as a candidate for developing new anti-inflammatory drugs targeting chronic inflammatory conditions .

作用机制

The mechanism of action of (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological context.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core modifications, substituent variations, or heterocyclic moieties. Key comparisons include:

2.1. 1,8-Naphthyridine Derivatives

- 4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone (): This analogue replaces the 4-isopropylphenyl group with a 4-fluoro-3-methylphenyl substituent. These differences may alter target binding affinity and pharmacokinetic properties, such as metabolic stability .

2.2. Pyrimidinone and Pyrido-Pyrimidine Derivatives

- 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones (): These compounds feature a pyrimidinone core instead of naphthyridine. The pyrimidinone ring is less aromatic and more polar, which may reduce cell permeability but enhance solubility. The thioxo group (-S-) in these derivatives could mimic the thiomorpholino moiety’s sulfur-based interactions, though their fused bicyclic systems differ in conformational flexibility .

2.3. Morpholino and Thiomorpholino Derivatives

- 4-(4-Aminophenyl)morpholin-3-one derivatives (): These antimalarial agents incorporate a morpholin-3-one ring (oxygen-containing) instead of thiomorpholino. The ketone oxygen in morpholin-3-one increases polarity and hydrogen-bonding capacity, contrasting with the sulfur atom in thiomorpholino, which enhances lipophilicity and may improve blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Effects : The 4-isopropylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., fluoro-methyl), which may enhance membrane permeability but reduce solubility. This trade-off is critical for optimizing bioavailability .

- Thiomorpholino vs. However, it may also decrease hydrogen-bonding interactions with targets .

- Core Structure Impact: The 1,8-naphthyridine core’s electron-deficient nature contrasts with pyrimidinone’s polar structure, suggesting divergent binding mechanisms. Naphthyridine derivatives are often explored as kinase inhibitors, while pyrimidinones are common in antimetabolite therapies .

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., fingerprints, pharmacophore models) to predict biological activity. The target compound’s thiomorpholino and naphthyridine features may align with kinase inhibitors or antimicrobial agents, but experimental validation is required to confirm these hypotheses .

生物活性

Overview

The compound (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a complex organic molecule with significant potential in biological applications. It features a naphthyridine core, an isopropylphenylamino group, and a thiomorpholino methanone moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | [7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

| Molecular Formula | C23H26N4OS |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1251693-97-6 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The mechanism may include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

Antisense Oligonucleotide Applications

Recent studies have highlighted the use of thiomorpholino oligonucleotides (TMOs) as a promising class of nucleic acid analogs for therapeutic applications. TMOs demonstrate enhanced biological activity compared to traditional phosphorodiamidate morpholino oligomers (PMOs). Notable findings include:

- Exon Skipping Efficiency : TMOs effectively induce exon skipping in dystrophin transcripts, which is crucial for treating muscular dystrophy. In experiments with H2K mdx myotubes, TMO1 showed significant exon 23 skipping at low concentrations (5–20 nM), outperforming PMOs in both efficacy and cellular uptake .

Case Studies

-

Duchenne Muscular Dystrophy (DMD) :

- A study demonstrated that TMOs could induce exon skipping in the dystrophin gene. TMO1 was tested in H2K mdx myotubes and resulted in a dose-dependent increase in exon 23 skipping, achieving up to 52% efficiency at low concentrations .

- The research indicates that TMOs may require lower doses than PMOs while maintaining therapeutic effectiveness, potentially improving safety profiles in clinical applications .

-

Enzyme Interaction Studies :

- Investigations into the compound's enzyme inhibition capabilities have shown that it can effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic benefits .

Comparative Analysis of Biological Activity

A comparison of TMOs with other oligonucleotide chemistries illustrates their superior performance in inducing exon skipping:

| Oligonucleotide Type | Exon Skipping Efficiency | Concentration Range (nM) | Cellular Uptake |

|---|---|---|---|

| TMO1 | Up to 52% | 5–20 | High |

| PMO | Minimal | 100 | Low |

| 2'-O-Methyl ASOs | Moderate | Variable | Moderate |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-((4-Isopropylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves multi-step reactions starting from naphthyridine precursors. Retrosynthetic analysis is critical to identify intermediates like the thiomorpholine and isopropylphenylamine moieties . Optimize yields by adjusting solvent polarity (e.g., DMF/acetic acid mixtures), reaction temperature (reflux at 80–100°C for 2–6 hours), and reactant stoichiometry. Parallel small-scale trials with HPLC yield analysis can identify optimal conditions. Recrystallization from DMF-ethanol mixtures improves purity .

Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what key spectral markers should be prioritized?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS for molecular weight validation (±3 ppm error). X-ray crystallography resolves the thiomorpholine ring conformation and regiochemistry. IR spectroscopy identifies carbonyl (1650 cm⁻¹) and amine (3350 cm⁻¹) stretches. Cross-validate spectral data to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Conduct cell viability assays (e.g., MTT on NCI-60 cancer lines) for cytotoxicity screening. Follow with enzyme inhibition assays (fluorogenic substrates for kinases/proteases) and antimicrobial susceptibility testing (CLSI broth microdilution). Generate dose-response curves (IC50/EC50) in triplicate with controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) modeling optimize bioactivity against specific targets?

- Methodological Answer :

- Phase 1 : Molecular docking (AutoDock Vina) against kinase homology models to predict binding poses.

- Phase 2 : Synthesize analogues with modifications at the isopropylphenyl (steric bulk) and thiomorpholine (H-bonding) groups.

- Phase 3 : Validate using kinase inhibition (ADP-Glo™), cellular phosphorylation (Western blot), and off-target counterscreens (GPCRs). Prioritize compounds with IC50 < 100 nM and selectivity indices >50-fold .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Standardize protocols:

- Use authenticated cell lines (ATCC) at low passage numbers (<20).

- Prepare HPLC-verified stock solutions for consistent dosing.

- Perform blinded, third-party validation of enzyme kinetics (Km/Vmax under pH 7.4, 1 mM DTT). Apply ANOVA with post-hoc Tukey tests to identify variability sources .

Q. What advanced strategies characterize metabolic stability and toxic metabolites?

- Methodological Answer :

- Metabolite profiling : Incubate with hepatocyte microsomes; analyze via LC-HRMS/MS to identify phase I/II metabolites.

- Toxicity prediction : Use in silico tools (DEREK Nexus) for structural alerts.

- Reactive metabolite detection : Glutathione trapping assays coupled with high-resolution MS .

Q. How to evaluate environmental persistence and ecotoxicological risks?

- Methodological Answer :

- Biodegradation : OECD 308 aqueous sediment systems with HPLC-UV monitoring.

- Ecotoxicity : Acute assays in Daphnia magna (48h EC50) and algal growth inhibition (72h).

- Photodegradation : Simulated sunlight (Xe arc lamp, λ > 290 nm) to measure DT50 .

Q. Which crystallization strategies enhance thermodynamic stability for formulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。